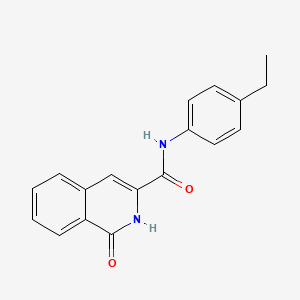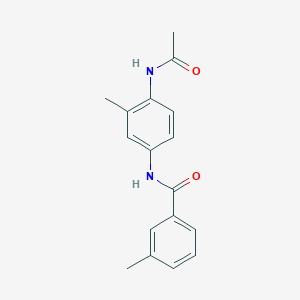
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 267.31 g/mol.
Wirkmechanismus
The mechanism of action of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has also been shown to bind to the cannabinoid receptor CB2, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is its high purity and stability, which makes it a suitable reagent for various lab experiments. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is its potential toxicity, which may limit its use in certain experiments. In addition, 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide may have off-target effects on other enzymes and receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide. One potential direction is the development of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide-based fluorescent probes for the detection of specific biological molecules. Another direction is the investigation of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide as a potential drug candidate for the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide and its potential off-target effects.
Synthesemethoden
The synthesis of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide involves the reaction of 2-propan-2-ylphenylamine with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide as a white crystalline solid. The purity of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has also been studied for its potential use as a fluorescent probe for detecting biological molecules such as proteins and nucleic acids. In addition, 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been used as a reagent in organic synthesis for the preparation of various compounds.
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-8(2)9-5-3-4-6-10(9)16-11(17)7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVRQRMEGOKHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)





![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)



